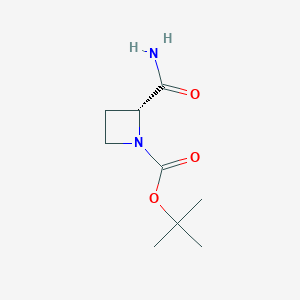

tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate

Vue d'ensemble

Description

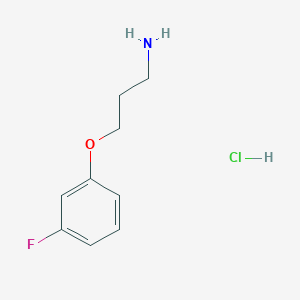

The compound “tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate” is a type of organic compound. The “tert-Butyl” part refers to a functional group (tertiary butyl group) consisting of a carbon atom bonded to three other carbon atoms . The “(2R)-2-carbamoylazetidine-1-carboxylate” part suggests the presence of a carbamoyl group and a carboxylate group .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, tert-butyl esters are generally synthesized using flow microreactor systems . This process is considered more efficient, versatile, and sustainable compared to batch processes .Applications De Recherche Scientifique

Environmental Impact and Degradation

- Synthetic Phenolic Antioxidants Environmental Concerns : Research has identified environmental occurrences, human exposure, and the toxicity of synthetic phenolic antioxidants (SPAs), which share structural features with tert-butyl-based compounds. SPAs have been detected in various environmental matrices and have potential hepatic toxicity and endocrine-disrupting effects. This highlights the environmental and health implications of related tert-butyl compounds and underscores the need for further study on their degradation and toxicity (Liu & Mabury, 2020).

Catalysis and Synthesis

- Applications in N-heterocycles Synthesis : tert-Butanesulfinamide, a compound related to tert-butyl carbamates, has been extensively used as a chiral auxiliary in stereoselective synthesis. It provides a pathway to structurally diverse N-heterocycles, indicating potential applications of tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate in asymmetric synthesis and pharmaceutical intermediates production (Philip et al., 2020).

Biodegradation and Environmental Fate

- Biodegradation of Ethers : Studies on the biodegradation and fate of ethers like methyl tert-butyl ether (MTBE) in soil and groundwater shed light on microbial pathways capable of degrading ether compounds. This research could inform environmental remediation efforts involving this compound, particularly regarding its persistence and potential degradation in environmental settings (Thornton et al., 2020).

Material Science and Separation Processes

- Pervaporation Techniques : The application of polymer membranes for the purification of fuel oxygenates such as MTBE highlights pervaporation as an effective separation process. This technology's efficiency in separating organic mixtures suggests potential applications in purifying or isolating this compound or related compounds in industrial settings (Pulyalina et al., 2020).

Orientations Futures

While specific future directions for “tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate” are not available, research on similar compounds like “tert-Butyl [(1S,2R)-2-Aminocyclohexyl]carbamate” has led to the development of a practical method for isolating the compound in its pure form . This process is considered to proceed under thermodynamic control and has been demonstrated on a large scale .

Mécanisme D'action

Target of Action

Compounds with a tert-butyl group have been known to exhibit unique reactivity patterns and have implications in various biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group, a part of the compound, is known for its unique reactivity pattern, which can influence the compound’s interaction with its targets .

Biochemical Pathways

The tert-butyl group, a component of the compound, is known to be involved in various biosynthetic and biodegradation pathways .

Propriétés

IUPAC Name |

tert-butyl (2R)-2-carbamoylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEIKFCAPOYPHU-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B3247463.png)

![3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B3247491.png)

![1-[2-(4-Phenylmethoxyphenoxy)ethyl]piperidine](/img/structure/B3247508.png)

![Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/structure/B3247521.png)

![Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-](/img/structure/B3247527.png)

![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester](/img/structure/B3247560.png)